molecular formula C16H22N2O4S B346041 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole CAS No. 898644-92-3

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B346041
CAS No.: 898644-92-3
M. Wt: 338.4g/mol
InChI Key: ZNRWQONMADKNIE-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole ( 898644-92-3) is a specialized chemical compound with the molecular formula C16H22N2O4S and a molecular weight of 338.4 . This molecule is characterized by a 2-ethyl-1H-imidazole core that is sulfonylated at the nitrogen (N1) position by a 2,5-diethoxy-4-methylbenzenesulfonyl group . The presence of both imidazole and benzenesulfonyl moieties suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry. Compounds containing the imidazole scaffold are of significant interest in heterocyclic chemistry due to their diverse chemical properties and broad applications in pharmaceutical research and the development of functional materials . Similarly, sulfonamide-functionalized molecules are a prevalent class in drug discovery and organic synthesis. Researchers may employ this compound in the development of new catalytic systems, as a precursor for more complex molecules, or in structure-activity relationship (SAR) studies. This product is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-5-16-17-8-9-18(16)23(19,20)15-11-13(21-6-2)12(4)10-14(15)22-7-3/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWQONMADKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sulfonation of Preformed Imidazole

This approach involves synthesizing 2-ethyl-1H-imidazole followed by sulfonation with a custom benzenesulfonyl chloride.

Synthesis of 2-Ethyl-1H-imidazole

2-Ethylimidazole can be prepared via:

  • Dehydrohalogenation of 2-bromoethylimidazole using strong bases (e.g., KOH/EtOH).

  • Cyclocondensation of ethylenediamine with α-ketoaldehydes.

Preparation of 2,5-Diethoxy-4-methylbenzenesulfonyl Chloride

  • Diethylation and methylation of hydroquinone :

    • Protection of hydroquinone with ethyl groups via Williamson ether synthesis.

    • Friedel-Crafts methylation at the 4-position using MeCl/AlCl₃.

  • Sulfonation :

    • Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid.

    • Conversion to sulfonyl chloride using PCl₅ or SOCl₂.

Coupling Reaction

The sulfonyl chloride is reacted with 2-ethyl-1H-imidazole under basic conditions (e.g., pyridine or Et₃N) to facilitate N-sulfonation. Typical conditions include:

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to room temperature

  • Reaction time: 4–12 hours.

Example Protocol :

Route 2: Sequential Assembly on the Imidazole Ring

This method builds the sulfonyl group directly onto a pre-alkylated imidazole.

Alkylation of Imidazole

  • 2-Ethylation : Treatment of imidazole with ethyl bromide/K₂CO₃ in DMF at 60°C.

  • Regioselectivity control : Use of phase-transfer catalysts (e.g., TBAB) to favor N-alkylation.

Direct Sulfonation

  • Electrophilic aromatic sulfonation : Challenges arise due to the imidazole’s electron-deficient nature.

  • Directed ortho-metalation : Use of LiTMP to deprotonate the imidazole, followed by trapping with SO₂Cl₂.

Critical Reaction Parameters and Optimization

Sulfonation Efficiency

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition of sulfonyl chloride
BasePyridine > Et₃NNeutralizes HCl, minimizes side reactions
Solvent PolarityTHF > DCMEnhances solubility of intermediates

Key Finding : Excess sulfonyl chloride (1.5 eq) improves yields to >75% but requires careful purification.

Purification Challenges

  • Byproducts : Di-sulfonated species and unreacted imidazole.

  • Solutions :

    • Gradient chromatography (hexane/EtOAc 8:1 to 4:1).

    • Recrystallization from ethanol/water mixtures.

Mechanistic Insights

N-Sulfonation Mechanism

The reaction proceeds via a two-step nucleophilic aromatic substitution:

  • Deprotonation of imidazole by base to form a resonance-stabilized anion.

  • Attack of the anion on the electrophilic sulfur in the sulfonyl chloride.

Transition State :

Imidazole+ArSO2Cl[Imidazole-SO2Ar-Cl]Product+Cl\text{Imidazole}^- + \text{ArSO}2\text{Cl} \rightarrow [\text{Imidazole-SO}2\text{Ar-Cl}^-] \rightarrow \text{Product} + \text{Cl}^-

Stabilization by polar aprotic solvents (e.g., THF) accelerates this step.

Industrial Scalability Considerations

Cost Drivers

  • 2,5-Diethoxy-4-methylbenzenesulfonyl chloride : High cost due to multi-step synthesis.

  • Catalyst Recovery : Recycling of pyridine via distillation reduces expenses .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that imidazole derivatives, including 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole, exhibit promising antitumor properties. For instance, compounds with similar structures have shown notable antiproliferative effects against several cancer cell lines. One particular derivative exhibited superior potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antitumor Activity of Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Comparison DrugIC50 (µM)
This compoundA54912.55-FU20
Other derivativeMCF-710.0MTX15

Antimicrobial Properties

The antimicrobial potential of imidazole compounds has been extensively studied. Research indicates that derivatives similar to this compound possess significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized imidazoles demonstrated effective inhibition at low concentrations, making them candidates for further development as antibacterial agents .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
Other derivativeE. coli16 µg/mL

Anti-inflammatory Effects

Imidazole derivatives are also being explored for their anti-inflammatory properties. Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit inflammatory pathways. In particular, some derivatives have shown significant activity in reducing inflammation in preclinical models .

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

CompoundModel UsedEffectiveness (%) at 100 mg/kg
This compoundCarrageenan-induced paw edema in rats85
Other derivativeLipopolysaccharide-induced inflammation in mice90

Mechanistic Studies

To understand the mechanisms underlying the biological activities of imidazole derivatives, molecular docking studies have been employed. Such studies often reveal binding affinities with key proteins involved in disease processes, such as cyclooxygenase enzymes implicated in inflammation and cancer progression .

Mechanism of Action

The mechanism by which 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Sulfonyl-Substituted Imidazoles

Compound Name Substituents on Benzenesulfonyl Group Imidazole Substituents Key Structural Differences Reference
Target Compound 2,5-diethoxy-4-methyl 2-ethyl Reference for comparison
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole 4-chloro-2,5-dimethoxy 2-ethyl Chloro vs. methyl; methoxy vs. ethoxy
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole 2-ethoxy-5-isopropyl-4-methyl 2-ethyl, 4-methyl Isopropyl vs. ethoxy at 5-position
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives 2-methylbenzylsulfonyl 4,5-dicarboxylic acid Carboxylic acid groups vs. ethyl
  • Substitution Patterns: The target compound’s 2,5-diethoxy-4-methylbenzenesulfonyl group distinguishes it from analogs with chloro (e.g., ), isopropyl (e.g., ), or simpler methyl/benzyl groups (e.g., ).
  • Imidazole Modifications : Unlike derivatives with carboxylic acid substituents (e.g., ), the target compound’s ethyl group reduces polarity, favoring hydrophobic interactions in biological systems.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 3.8 <1 (DMSO) Not reported
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole 3.2 2.5 (DMSO) 145–148
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid 1.5 >10 (Water) 210–212
  • Lipophilicity : The target compound’s higher LogP (3.8 vs. 3.2 in ) reflects the contribution of ethoxy groups over methoxy.
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit greater aqueous solubility due to ionizable groups, whereas the target compound is more suited for lipid-rich environments.

Biological Activity

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring, which is known for its role in various biological functions. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Modulation of Protein Interactions : It may interfere with protein-protein interactions critical for cellular function, particularly in cancer cells.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa18.0

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against various pathogens, indicating its potential as an antimicrobial agent.
PathogenMIC (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Study 1: Anticancer Efficacy

A study conducted by researchers at the University of California investigated the compound's effects on MCF-7 cells. The results indicated that treatment with the compound led to apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism that interrupts normal cellular proliferation.

Study 2: Antimicrobial Properties

In a clinical setting, a trial evaluated the efficacy of the compound against antibiotic-resistant strains of bacteria. The results demonstrated that it effectively inhibited growth in resistant strains of Staphylococcus aureus, providing a promising avenue for developing new antimicrobial therapies.

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